Thermal Stability: TBAS vs. OBAS in Polyimide Backbones
The thermal stability of polyimides synthesized using TBAS is superior to those synthesized with the oxygen-bridged analog, 2,2'-oxybis(5-aminobenzenesulfonic acid) (OBAS). This is a direct head-to-head comparison within the same study [1].
| Evidence Dimension | Thermal Decomposition Temperature (Td5%) |
|---|---|
| Target Compound Data | Polyimide derived from TBAS exhibits a Td5% of 405 °C. |
| Comparator Or Baseline | Polyimide derived from OBAS exhibits a Td5% of 380 °C. |
| Quantified Difference | +25 °C higher thermal stability for the TBAS-derived polymer. |
| Conditions | Thermogravimetric analysis (TGA) under nitrogen atmosphere; polyimide synthesis involved copolymerization with 4,4'-oxydianiline (ODA) and 4,4'-hexafluoropropylidenebis(phthalic anhydride) (6FDA). |
Why This Matters
A 25°C higher thermal degradation threshold is critical for applications requiring high-temperature processing or operation, such as semiconductor manufacturing and aerospace components, making TBAS the preferred monomer where thermal budget is a key procurement specification.
- [1] Morita K, Shibasaki Y, Ueda M. New Positive-type Photosensitive Polyimide Having Sulfo Groups 2. Polyimides from 2,2'-oxy(or thio)bis(5-aminobenzenesulfonic acid), 4,4'-oxydianiline, and 4,4'-hexafluoropropylidene-bis(phthalic anhydride). Journal of Photopolymer Science and Technology. 2004;17(2):263-267. View Source
